SAM Barrier Film Resistance: Ether Oxygen Position Dictates Ionic Permeability on Copper
In a systematic study of ω-alkoxy-n-alkanethiolate SAMs on copper, the positioning of the ether oxygen relative to the metal surface was shown to govern film resistivity. Monolayers formed from adsorbates where the ether is closer to the copper surface (shorter 'm' segment, where m = 11) exhibit significantly reduced charge-transfer resistance compared to unsubstituted n-alkanethiolates of equivalent thickness. This establishes a quantitative structural motif where the ether placement—as found in 5-ethoxypentane-1-thiol—causes a measurable deviation from n-alkanethiol behavior [1].
| Evidence Dimension | Ionic barrier resistance (charge-transfer resistance via EIS) |
|---|---|
| Target Compound Data | Not directly reported for C5 analog; class-level inference from ω-alkoxy-n-alkanethiols |
| Comparator Or Baseline | Unsubstituted n-alkanethiolate SAMs of similar thickness |
| Quantified Difference | Significantly lower resistance when ether is proximal to the surface (m = 11) [1] |
| Conditions | Copper substrate, 40–60 Å SAM thickness, EIS in aqueous electrolyte |
Why This Matters
Procurement of an incorrect thiol—one lacking the ether or with a different ether position—will yield SAMs with uncalibrated ionic barrier properties, directly compromising corrosion protection or electrochemical sensor performance.
- [1] Jennings, G. K.; Munro, J. C.; Yong, T. H.; Laibinis, P. E. Structural Effects on the Barrier Properties of Self-Assembled Monolayers Formed from Long-Chain ω-Alkoxy-n-alkanethiols on Copper. J. Am. Chem. Soc. 2003, 125 (10), 2950–2957. View Source
